Ipravacaine
Overview
Description
Ipravacaine is a compound with the molecular formula C18H26N2O . It is also known by other names such as 1-(cyclopropylmethyl)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide .
Molecular Structure Analysis
Ipravacaine has a molecular weight of 286.4 g/mol . The molecule contains a total of 49 bonds, including 23 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, 2 six-membered rings, 1 secondary amide (aliphatic), and 1 tertiary amine (aliphatic) .Physical And Chemical Properties Analysis
Ipravacaine has a molecular weight of 286.4 g/mol. It has an XLogP3 value of 2.8, indicating its lipophilicity. It has 1 hydrogen bond donor and 2 hydrogen bond acceptors. The compound has 4 rotatable bonds. Its exact mass and monoisotopic mass are 286.204513457 g/mol. It has a topological polar surface area of 32.3 Ų. The heavy atom count is 21 .Scientific Research Applications
Analgesic Efficacy in Cats : A study found that intraperitoneal administration of bupivacaine provides effective analgesia in cats undergoing ovariohysterectomy (Benito et al., 2016).
Pain Control in Laparoscopic Gastric Bypass : Intraperitoneal bupivacaine was found to significantly decrease oral narcotic use after laparoscopic Roux-en-Y gastric bypass, highlighting its potential in postoperative pain management (Symons et al., 2007).
Efficacy in Brachial Plexus Analgesia : A comparison between bupivacaine and ropivacaine for brachial plexus analgesia after ambulatory hand surgery indicated similar analgesic efficacy and high patient satisfaction for both (Rawal et al., 2002).
Stem Cell Applications : Research into stem cells and progenitor cells, such as iPSCs, for disease modeling, drug discovery, and cardiac regeneration, suggests potential applications for bupivacaine in this field (Matsa et al., 2014).
Intraperitoneal Bupivacaine in Children : A study on intraperitoneal administration of bupivacaine in children undergoing laparoscopic surgery showed effective postoperative analgesia with low toxicity risk (Meier et al., 2019).
Comparative Study with Ropivacaine : A study comparing interpleural and epidural analgesia using ropivacaine for postthoracotomy pain and respiratory function highlighted the benefits and limitations of both approaches (Yıldırım et al., 2007).
Developmental Pharmacology : The developmental pharmacology of bupivacaine and ropivacaine was explored, indicating the need for careful consideration when using these anesthetics in pediatric populations (Berde & Cairns, 2000).
Efficacy in Esophagectomy : A study on interpleural administration of bupivacaine or lidocaine after esophagectomy found that bupivacaine effectively reduced morphine requirements and thoracic pain compared to a placebo (François et al., 1995).
properties
IUPAC Name |
1-(cyclopropylmethyl)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-13-6-5-7-14(2)17(13)19-18(21)16-8-3-4-11-20(16)12-15-9-10-15/h5-7,15-16H,3-4,8-12H2,1-2H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUYDQISHIJMLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2CC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937175 | |
Record name | 1-(Cyclopropylmethyl)-N-(2,6-dimethylphenyl)piperidine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50937175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ipravacaine | |
CAS RN |
166181-63-1 | |
Record name | Ipravacaine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166181631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Cyclopropylmethyl)-N-(2,6-dimethylphenyl)piperidine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50937175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IPRAVACAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M21E267B0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.